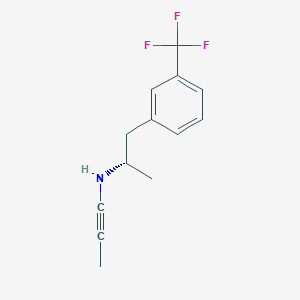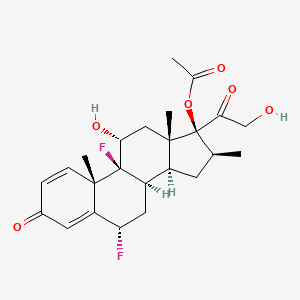
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide is a quaternary ammonium compound with the molecular formula C11H16F11IN2O2S . This compound is known for its unique chemical structure, which includes a fluorinated alkyl chain and a sulphonyl group, making it highly stable and resistant to degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide typically involves the reaction of trimethylamine with a sulphonyl chloride derivative of undecafluoropentane . The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain consistent quality. The final product is purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound is generally stable, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, typically in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various alkyl derivatives .
科学的研究の応用
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The fluorinated alkyl chain enhances its ability to penetrate biological membranes, while the sulphonyl group can form strong interactions with target molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Trimethyl-3-(((tridecafluorohexyl)sulphonyl)amino)propylammonium iodide
- Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide
Uniqueness
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium iodide is unique due to its specific fluorinated alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its stability and effectiveness in various applications compared to similar compounds .
特性
CAS番号 |
68957-57-3 |
|---|---|
分子式 |
C11H16F11N2O2S.I C11H16F11IN2O2S |
分子量 |
576.21 g/mol |
IUPAC名 |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C11H16F11N2O2S.HI/c1-24(2,3)6-4-5-23-27(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20;/h23H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
MWKSAQOKDXBQAJ-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


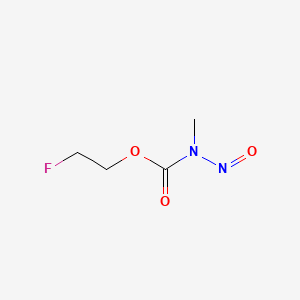

![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)

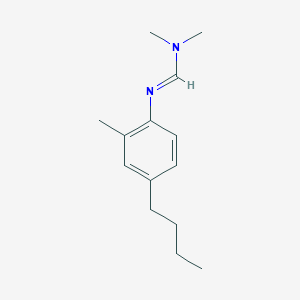

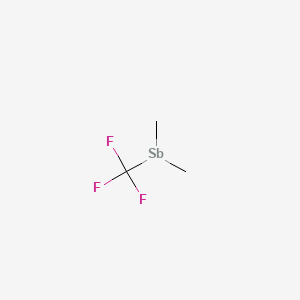
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)



![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)
